molecular formula C22H26N2O7 B7888308 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate

3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate

カタログ番号: B7888308
分子量: 430.5 g/mol
InChIキー: HRXFENQYWZZQMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate (CAS 134002-26-9) is a chiral pyrrolidine derivative used as a key intermediate in synthesizing darifenacin hydrobromide, a muscarinic receptor antagonist for overactive bladder treatment . Its structure comprises a pyrrolidine ring substituted with a diphenylmethyl-carbamoyl group, paired with L-(+)-tartaric acid as a counterion. The compound is synthesized via multi-step processes starting from trans-4-hydroxy-L-proline or L-malic acid, involving condensation, hydrolysis, and salt formation with L-(+)-tartaric acid, achieving overall yields of 14–22% .

特性

IUPAC Name

2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-pyrrolidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXFENQYWZZQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Hydrolysis of 3-(S)-(1-Cyano-1,1-Diphenylmethyl)Pyrrolidine Hydrobromide

The most widely documented route involves the hydrolysis of 3-(S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine hydrobromide (Compound V) to form the corresponding carbamoyl derivative, followed by salt formation with L-(+)-tartaric acid. This method, described in patent WO2009125430A2, proceeds via a two-step sequence:

  • Acidic Hydrolysis :
    Compound V is treated with concentrated sulfuric acid in dichloromethane at elevated temperatures (95–105°C). The reaction hydrolyzes the nitrile group (-CN) to a primary amide (-CONH2). The use of sulfuric acid ensures complete conversion while minimizing side reactions such as over-hydrolysis to carboxylic acids.

  • Basification and Extraction :
    The acidic mixture is neutralized with aqueous sodium hydroxide, and the free base is extracted into toluene. This step removes inorganic salts and residual acids, yielding 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine in its free amine form.

Salt Formation with L-(+)-Tartaric Acid

The free base is subsequently converted to the L-(+)-tartrate salt to enhance crystallinity and chiral purity:

  • Dissolution and Treatment :
    The amine is dissolved in a heated ethanol-water mixture (50–60°C) and treated with an equimolar solution of L-(+)-tartaric acid. The choice of ethanol as a solvent promotes selective crystallization of the diastereomeric tartrate salt.

  • Crystallization and Isolation :
    Cooling the solution to 25–30°C induces crystallization, yielding the tartrate salt with a reported melting point of 185–189°C. The product is isolated via filtration and washed with cold ethanol to remove residual tartaric acid.

Process Optimization and Critical Parameters

Solvent Selection for Hydrolysis

The hydrolysis step employs dichloromethane due to its immiscibility with aqueous sulfuric acid, facilitating efficient mixing and heat transfer. However, alternative polar aprotic solvents like dimethylformamide (DMF) have been explored to improve reaction rates, though they may complicate downstream purification.

Temperature Control in Salt Formation

Maintaining the reaction temperature during tartrate salt formation is crucial:

  • >50°C : Ensures complete dissolution of the free base and tartaric acid.

  • 25–30°C : Promotes gradual crystallization, yielding larger crystals with higher purity.

Purity Enhancements

  • Carbon Treatment : Activated carbon is used to adsorb colored impurities and residual organic byproducts.

  • Recrystallization : The tartrate salt is recrystallized from ethanol or isopropyl alcohol to achieve pharmacopeial-grade purity (>99.5% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6) : Key signals include δ 7.3–7.5 (m, 10H, diphenyl), δ 4.3 (s, 2H, tartrate -OH), and δ 3.1–3.4 (m, 4H, pyrrolidine).

  • IR (KBr) : Peaks at 1650 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (N-H stretch) confirm the carbamoyl group.

Chiral Purity Analysis

Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves the enantiomers, with the desired (S)-isomer eluting at 12.4 minutes (≥99.8% ee).

Industrial-Scale Considerations

Cost Efficiency

  • Recycle of Solvents : Dichloromethane and ethanol are recovered via distillation, reducing raw material costs by 40–50%.

  • Catalyst-Free Process : The absence of transition metal catalysts eliminates the need for costly metal removal steps.

Comparative Analysis of Synthetic Routes

ParameterHydrolysis RouteAlternative Cyano Reduction
Yield78–82%65–70%
Purity>99.5%95–98%
Reaction Time8–10 hours12–15 hours
ScalabilityIndustrialLaboratory-scale

The hydrolysis route demonstrates superior efficiency and scalability, making it the preferred method for large-scale production.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C22H26N2O7
  • Molecular Weight : 430.46 g/mol
  • CAS Number : 134002-26-9
  • Melting Point : 185 - 189°C

The compound's structure features a pyrrolidine ring substituted with a carbamoyl group and diphenylmethyl moiety, which contributes to its biological activity and solubility properties.

Synthesis of Darifenacin

One of the primary applications of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate is as an intermediate in the synthesis of Darifenacin, a medication used to treat overactive bladder. The compound serves as a precursor in the production of this antimuscarinic agent, which works by inhibiting specific receptors in the bladder to reduce urinary urgency and frequency .

Research and Development

The compound is also utilized in research settings for the development of new therapeutic agents. Its structural characteristics allow for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, studies have investigated its potential in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .

Anticholinergic Properties

Preliminary studies have shown that 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate exhibits anticholinergic activity similar to Darifenacin. This activity is significant for conditions involving involuntary muscle contractions, such as overactive bladder and certain gastrointestinal disorders .

Neuroprotective Effects

Research indicates that compounds related to this tartrate may have neuroprotective effects. By modulating neurotransmitter levels, they could potentially offer therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Study 1: Synthesis Efficiency

A study published in a peer-reviewed journal evaluated the efficiency of synthesizing Darifenacin using 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate as a starting material. The researchers reported a yield improvement of over 30% compared to previous methods, highlighting the compound's importance in pharmaceutical manufacturing .

Case Study 2: Pharmacological Testing

In another study focusing on pharmacological testing, researchers assessed the anticholinergic effects of derivatives synthesized from this tartrate. The results indicated that modifications could enhance receptor selectivity and reduce side effects commonly associated with anticholinergic drugs .

作用機序

The mechanism of action of 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and diphenylacetamide moiety contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

類似化合物との比較

Research Findings and Implications

  • Stereochemical Impact : The L-(+)-tartrate in the target compound avoids enzymatic degradation by D-(-)-tartrate-specific dehydratases, enhancing synthetic yield .
  • Reactivity: The carbamoyl group in the target compound offers nucleophilic reactivity distinct from tosyl or cyano substituents in analogues, enabling selective alkylation steps in darifenacin synthesis .
  • Purity Considerations : Residual L-(+)-tartrate in darifenacin hydrobromide must be minimized (<0.1% impurities) to meet pharmaceutical standards, achieved via optimized crystallization .

生物活性

3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate is a compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents such as darifenacin, a muscarinic receptor antagonist used in the treatment of overactive bladder. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C22H26N2O7
  • Molecular Weight : 430.46 g/mol
  • CAS Number : 134002-26-9
  • Melting Point : 185 - 189°C .

The primary mechanism of action for 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate is its role as a muscarinic receptor antagonist. This compound inhibits the action of acetylcholine at muscarinic receptors, which are involved in various physiological processes including smooth muscle contraction and glandular secretion.

Anticancer Activity

Recent studies have explored the cytotoxic effects of compounds related to this structure on cancer cell lines. For instance, research indicated that derivatives of pyrrolidine exhibited significant cytotoxicity against MCF-7 breast cancer cells, with some compounds showing higher efficacy than tamoxifen . These findings suggest that modifications to the pyrrolidine structure can enhance anticancer properties.

Case Studies

  • Cytotoxicity Testing : A study evaluated various synthesized compounds derived from similar scaffolds against MCF-7 cell lines using the MTT assay. Results demonstrated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity .
  • Muscarinic Receptor Antagonism : The compound has been noted for its role in the synthesis of darifenacin, which has been clinically proven to be effective in treating overactive bladder syndrome by blocking M3 muscarinic receptors .
  • HIV-1 Inhibition : Some derivatives have shown potential as CCR5 receptor antagonists, which are critical in HIV-1 infection pathways. A specific compound demonstrated low nanomolar potency against the CCR5 receptor, indicating potential applications in antiviral therapies .

Data Table: Biological Activity Overview

Biological ActivityAssay TypeCell Line/TargetIC50 Value (nM)Reference
CytotoxicityMTT AssayMCF-7 (Breast Cancer)< 100
Muscarinic Receptor AntagonismFunctional AssayM3 Receptors-
CCR5 AntagonismBinding AssayCCR5 Receptor< 10

化学反応の分析

Condensation with 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

The tartrate salt undergoes alkylation to form darifenacin base (Fig. 2):

Parameter Details Source
Solvent SystemAqueous NaOH/toluene
Temperature80–100°C
Reaction Time6–8 hrs
Key IntermediateDarifenacin free base (crude)

Post-reaction workup includes carbon treatment and recrystallization to achieve >99.5% purity .

Stability Under Process Conditions

The compound exhibits predictable degradation pathways:

Condition Observation Implications Source
High humidityHygroscopicity ≤0.5% w/wRequires sealed, dry storage
Thermal stress (100°C)Decomposition via tartrate ester cleavageAvoid prolonged heating
Acidic media (pH <3)Partial racemization (Δee <2%)Controlled pH during salt formation

Impurity Profile

Critical impurities identified during synthesis:

Impurity Structure Control Measure Source
Diastereomer(R)-configured tartrateChiral resolution during crystallization
Hydrolysis byproductDiphenylacetic acidOptimized H₂SO₄ concentration (90–95%)
Residual solventEthanol (<500 ppm)Vacuum drying at 50°C

Industrial-Scale Optimization

Patents highlight process improvements:

Innovation Advantage Source
Direct H₂SO₄-mediated hydrolysisEliminates HBr recycling
Single-solvent (ethanol) crystallizationReduces solvent footprint by 40%
In-line pH monitoringEnsures consistent salt stoichiometry (1:1)

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate in its pure form?

  • Methodological Answer :

  • Chiral Purity : Use polarimetry to confirm the optical rotation of the L-(+)-tartrate counterion, which is critical for verifying enantiomeric excess.
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the stereochemistry of the pyrrolidine ring and carbamoyl-diphenylmethyl group. X-ray crystallography can further validate the absolute configuration .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) ensures separation from diastereomeric impurities .

Q. How is the compound synthesized, and what are the key intermediates?

  • Methodological Answer :

  • Core Synthesis : The pyrrolidine backbone is typically derived from (S)-proline derivatives. The 1-carbamoyl-1,1-diphenylmethyl group is introduced via nucleophilic substitution or coupling reactions.
  • Key Intermediate : 3-(S)-(1-Cyano-1,1-diphenylmethyl)pyrrolidine (CAS: 133099-09-9) is a precursor, where the cyano group is hydrolyzed to a carbamoyl group under acidic conditions .
  • Salt Formation : The free base is crystallized with L-(+)-tartaric acid in a 1:1 molar ratio to form the tartrate salt, enhancing solubility and stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
  • Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the carbamoyl group. Short-term storage (1–2 weeks) at 2–8°C is acceptable .
  • Waste Disposal : Neutralize acidic residues before disposal. Follow institutional guidelines for organic waste containing diphenylmethyl groups .

Q. How does the L-(+)-tartrate counterion influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : The tartrate salt improves aqueous solubility compared to the free base, facilitating in vitro assays (e.g., receptor binding studies).
  • Stability : The counterion stabilizes the compound against racemization under ambient conditions, as confirmed by accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies during synthesis of the pyrrolidine core?

  • Methodological Answer :

  • Chiral Resolution : Use dynamic kinetic resolution with chiral catalysts (e.g., BINAP-Ru complexes) to control the S-configuration at the pyrrolidine stereocenter.
  • Byproduct Analysis : LC-MS identifies undesired diastereomers (e.g., 3-(R)-isomer), which are removed via fractional crystallization .
  • Contradiction Handling : If NMR data conflicts with expected stereochemistry, re-evaluate reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization .

Q. How are trace impurities (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) quantified in the final product?

  • Methodological Answer :

  • GC-MS Protocol : Dissolve 10 mg of the compound in dimethylformamide (DMF) and inject into a gas chromatograph with a flame-ionization detector (FID). Compare retention times against spiked standards (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran, CAS: 127264-14-6) .
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity levels using a DB-5MS column (30 m × 0.25 mm) with splitless injection .

Q. What metabolic pathways are implicated in preclinical studies of related pyrrolidine derivatives?

  • Methodological Answer :

  • In Vitro Models : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Use LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the pyrrolidine ring).
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms via fluorometric assays to assess drug-drug interaction risks .

Q. How do catalytic systems (e.g., Pd/C) influence hydrogenation efficiency during impurity removal?

  • Methodological Answer :

  • Optimization Parameters :
  • Catalyst Loading : 5–10% Pd/C achieves >95% reduction of unsaturated intermediates (e.g., benzofuran derivatives).
  • Solvent Effects : Acetic acid enhances proton availability, reducing reaction time to 2–4 hours at 50°C .
  • Contradiction Management : If over-hydrogenation occurs (e.g., cleavage of the carbamoyl group), switch to milder conditions (e.g., H₂ at 1 atm, room temperature) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。